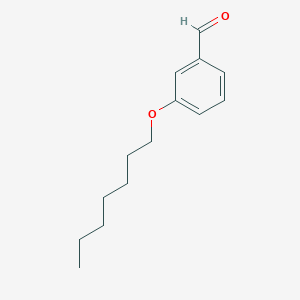

3-(Heptyloxy)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Heptyloxy)benzaldehyde is a chemical compound with the molecular formula C14H20O2 . It is not intended for human or veterinary use and is used only for research.

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a formyl (-CHO) substituent and a heptyloxy (-O-C7H15) group . The InChI code for this compound is1S/C14H20O2/c1-2-3-4-5-6-10-16-14-9-7-8-13(11-14)12-15/h7-9,11-12H,2-6,10H2,1H3 . Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 220.31 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the search results.科学的研究の応用

Green Chemistry Applications

The use of 3-(Heptyloxy)benzaldehyde in green chemistry has been explored in an undergraduate project. This involved the application of an ionic liquid as a solvent and catalyst for organic reactions, specifically the Knoevenagel condensation between benzaldehyde and malononitrile, and the preparation of 3-(methoxycarbonyl)coumarin (Verdía, Santamarta, & Tojo, 2017).

Photocatalytic Conversion

Research on the selective photocatalytic conversion of benzyl alcohol to benzaldehyde in an aqueous medium has been conducted, highlighting environmentally friendly conditions and the use of metal-free catalysts based on graphitic carbon nitride (Lima, Silva, Silva, & Faria, 2017).

Catalysis in Organic Synthesis

The role of this compound in organic synthesis, specifically in the oxidation of benzyl alcohol to benzaldehyde, has been investigated. Studies have focused on enhancing the oxidative properties of catalysts and their application in the cosmetic, perfumery, and pharmaceutical industries (Sharma, Soni, & Dalai, 2012).

Role in Metal Oxide Reactions

Studies have also been conducted on the reduction of benzaldehyde over metal oxides, revealing interesting insights into chemical reactions such as the Cannizzaro reaction and direct hydrogenation (Haffad, Kameswari, Bettahar, Chambellan, & Lavalley, 1997).

Discovery of New Derivatives

Research has led to the discovery of new benzaldehyde derivatives from natural sources, such as a gorgonian-derived Eurotium sp. fungus. These discoveries expand our understanding of natural compounds and their potential applications (Chen, Zhao, Hao, & Wang, 2017).

Bioproduction and Biotechnology

The bioproduction of benzaldehyde using Pichia pastoris in a two-phase partitioning bioreactor has been studied. This approach is significant in the flavor industry, where biologically produced benzaldehyde offers a price advantage and greater consumer acceptance (Craig & Daugulis, 2013).

Nanoparticle Catalysis

Research on NiFe2O4 nanoparticles as catalysts for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions has been conducted. This study explores environmentally friendly approaches in catalysis (Iraqui, Kashyap, & Rashid, 2020).

Metal-Organic Framework Compounds

The catalytic properties of metal-organic framework compounds, like Cu3(BTC)2, in the synthesis of benzaldehyde have been investigated, offering insights into more efficient chemical processes (Schlichte, Kratzke, & Kaskel, 2004).

Safety and Hazards

作用機序

Target of Action

It’s structurally similar compound, benzaldehyde, has been found to target theUDP-3-O-[3-hydroxymyristoyl] N-acetylglucosamine deacetylase . This enzyme is involved in the biosynthesis of lipid A, a phosphorylated glycolipid that anchors the lipopolysaccharide to the outer membrane of the cell .

Mode of Action

Benzaldehydes have been found to disrupt cellular antioxidation systems . This disruption can be achieved with redox-active compounds, which inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .

Biochemical Pathways

Benzaldehydes have been found to disrupt cellular antioxidation systems . This disruption can lead to an imbalance in the redox state of the cell, affecting various biochemical pathways.

Pharmacokinetics

Benzaldehyde, a structurally similar compound, has been found to elevate the cumulative quantity of passively diffused drugs with high hydrophilicity . This suggests that benzaldehyde can promote the absorption of drugs with lower oral bioavailability through disturbing the integrity of the lipid bilayer, enhancing membrane permeability .

Result of Action

Benzaldehydes have been found to disrupt cellular antioxidation systems . This disruption can lead to an imbalance in the redox state of the cell, affecting various cellular functions and potentially leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Heptyloxy)benzaldehyde. For instance, benzaldehydes are broadly distributed in the indoor and outdoor environment sourced from industrial, restaurant, and motor vehicular exhausts . They are also present in rainwater and the surface water due to their washing away from the atmosphere owing to their high-water solubility . These environmental factors could potentially influence the action and stability of this compound.

生化学分析

Biochemical Properties

. For instance, benzaldehydes can undergo reactions at the benzylic position, which is the carbon adjacent to the aromatic ring . These reactions include free radical bromination and nucleophilic substitution .

Cellular Effects

The cellular effects of 3-(Heptyloxy)benzaldehyde are currently unknown. Benzaldehydes have been shown to disrupt cellular antioxidation systems, indicating potential antifungal activity .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. Benzaldehydes can undergo reactions at the benzylic position, which can be either SN1 or SN2 depending on the classification of the alkyl halide portion of the molecule .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. Benzaldehydes are known to undergo various reactions, which could potentially change over time .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of this compound in animal models

Metabolic Pathways

The specific metabolic pathways involving this compound are not known. Benzaldehydes are known to be involved in various metabolic pathways. For instance, in the CoA-independent non-β-oxidative pathway, t-cinnamic acid is hydrated to produce 3-hydroxy-3-phenylpropionic acid (HPP), which is converted to benzaldehyde by a lyase .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are currently unknown. The transport and distribution of a compound within cells and tissues can be influenced by various factors, including its interactions with transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is currently unknown. The subcellular localization of a compound can affect its activity or function .

特性

IUPAC Name |

3-heptoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-2-3-4-5-6-10-16-14-9-7-8-13(11-14)12-15/h7-9,11-12H,2-6,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROMBKWOHQBNBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=CC(=C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-ethoxyphenyl)-3-hexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![[2-(2,3-Dimethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2763701.png)

![4-Methyl-N-[2-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B2763702.png)

![2-chloro-N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2763704.png)

![3-(1-Pyrido[2,3-d]pyrimidin-4-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2763705.png)

![6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2763706.png)

![N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide](/img/structure/B2763709.png)

![tert-butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2763714.png)